molecular formula C22H28N2O4S3 B12188806 6-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

6-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B12188806
M. Wt: 480.7 g/mol
InChI Key: VBXSEMJNBAXXOE-UHFFFAOYSA-N
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Description

This compound is a benzothiophene carboxamide derivative featuring a unique substitution pattern. The 3-carboxamide group is substituted with a 1,1-dioxidotetrahydrothiophen-3-yl moiety, contributing to hydrogen-bonding capacity and solubility. The 2-position is functionalized with a thiophen-2-ylcarbonylamino group, introducing aromaticity and electronic diversity.

Properties

Molecular Formula

C22H28N2O4S3

Molecular Weight

480.7 g/mol

IUPAC Name

6-tert-butyl-N-(1,1-dioxothiolan-3-yl)-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C22H28N2O4S3/c1-22(2,3)13-6-7-15-17(11-13)30-21(24-19(25)16-5-4-9-29-16)18(15)20(26)23-14-8-10-31(27,28)12-14/h4-5,9,13-14H,6-8,10-12H2,1-3H3,(H,23,26)(H,24,25)

InChI Key

VBXSEMJNBAXXOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3CCS(=O)(=O)C3)NC(=O)C4=CC=CS4

Origin of Product

United States

Biological Activity

The compound 6-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic molecule with significant potential for biological activity, particularly in medicinal chemistry. Its unique structural features include multiple thiophene rings and a tetrahydrobenzothiophene moiety, which contribute to its interaction with biological systems. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

Structural Characteristics

The molecular formula of the compound is C22H28N2O4S3C_{22}H_{28}N_{2}O_{4}S_{3}, with a molecular weight of approximately 480.7 g/mol. The presence of heteroatoms (nitrogen and sulfur) in its structure suggests that it may interact favorably with various biological targets.

Structural Features

FeatureDescription
Molecular Formula C22H28N2O4S3
Molecular Weight 480.7 g/mol
Functional Groups Tert-butyl group, tetrahydrothiophene moiety, thiophene rings

Anticancer Properties

Research indicates that derivatives of benzothiophene and thiophene compounds exhibit diverse biological activities, including anticancer properties. Preliminary studies suggest that 6-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide may inhibit specific cellular pathways involved in cancer progression.

The compound's mechanism may involve binding to protein targets associated with cancer signaling pathways. Initial findings indicate effective binding interactions that could enhance its therapeutic efficacy.

Analgesic Activity

A related study focused on the analgesic effects of compounds similar to this one. Using the "hot plate" method on outbred white mice, researchers found that certain derivatives exhibited analgesic effects surpassing those of standard analgesics like metamizole . This suggests potential applications in pain management.

Case Study 1: Anticancer Efficacy

A study investigated the anticancer activity of a structurally similar compound within the same class. The results indicated that the compound inhibited tumor growth in vitro by blocking cell proliferation pathways. The study utilized molecular docking techniques to elucidate binding affinities to target proteins involved in cancer progression.

Case Study 2: Analgesic Effects

In another case study involving derivatives of benzothiophene, researchers assessed the analgesic properties using various animal models. The findings suggested that modifications in the thiophene structure could enhance pain-relieving effects while maintaining low toxicity profiles .

Potential Applications

The unique structural characteristics and biological activities of 6-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide suggest several potential applications:

  • Cancer Therapy : Targeting specific tumor types through pathway inhibition.
  • Pain Management : Developing new analgesics based on structural modifications.
  • Antimicrobial Agents : Exploring efficacy against resistant bacterial strains.

Comparison with Similar Compounds

Substituent Impact Analysis :

  • Thiophen-2-ylcarbonyl vs. This may enhance binding to flat hydrophobic enzyme pockets (e.g., ATP-binding sites in kinases) .
  • 1,1-Dioxidotetrahydrothiophen-3-yl vs.

Spectroscopic and Crystallographic Comparisons

  • NMR Profiling: highlights that substituent-induced chemical shift variations occur predominantly in regions proximal to the substituents (e.g., δ 29–36 ppm for N-alkyl groups). The target compound’s 1,1-dioxidotetrahydrothiophen-3-yl group would likely cause downfield shifts in protons near the sulfone, distinguishing it from analogues with non-oxidized thiophene rings .
  • MS/MS Fragmentation : Molecular networking () reveals that the thiophen-2-ylcarbonyl group generates unique fragment ions (e.g., m/z 121.02 for thiophene-CO+), differing from the 4-methoxybenzoyl analogue (m/z 135.04 for methoxybenzoyl+) .
  • Crystallography : The tert-butyl group in the target compound may induce distinct ring puckering in the tetrahydrobenzothiophene core, as quantified by Cremer-Pople coordinates (). This contrasts with planarized conformations in less bulky analogues .

Bioactivity and Structure-Activity Relationships (SAR)

  • In contrast, the 4-chloroanilino analogue () lacks this mimicry, explaining its weaker kinase inhibition but stronger antimicrobial effects .
  • Solubility vs. Permeability: The sulfone group improves aqueous solubility (~2.5 mg/mL at pH 7.4) compared to the lipophilic tert-butyl-cyano analogue (0.8 mg/mL) but may reduce blood-brain barrier penetration .

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